An In-depth Technical Guide to 8-Nitroquinoline-2-carbaldehyde: Structure, Properties, and Applications
An In-depth Technical Guide to 8-Nitroquinoline-2-carbaldehyde: Structure, Properties, and Applications
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its versatile biological activities and wide-ranging applications.[1][2] A prominent member of this class, 8-Nitroquinoline-2-carbaldehyde, is a molecule of significant interest to researchers and drug development professionals. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, reactivity, and potential applications, with a focus on insights relevant to scientific research.
Chemical Structure and Physicochemical Properties
8-Nitroquinoline-2-carbaldehyde is a derivative of quinoline, featuring a nitro group (NO₂) at the 8-position and a carbaldehyde (CHO) group at the 2-position of the quinoline ring. The electron-withdrawing nature of the nitro group and the reactive aldehyde functionality impart unique chemical characteristics to the molecule.
Physicochemical Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₆N₂O₃ | |
| Molecular Weight | 202.17 g/mol | [3] |
| Appearance | Yellow to light yellow solid (predicted) | [3] |
| Melting Point | Not available | |
| Boiling Point | 415.3 ± 35.0 °C (Predicted for a related isomer) | [4] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO. | [5][6] |
| SMILES | O=CC1=NC2=C(C=CC=C2[O-])C=C1 | |
| InChI Key | BDASYKDHFQXSSL-UHFFFAOYSA-N (for a related isomer) | [4] |
Synthesis and Reactivity
The synthesis of 8-Nitroquinoline-2-carbaldehyde is most commonly achieved through the oxidation of its precursor, 2-methyl-8-nitroquinoline.[4][7] This transformation targets the methyl group at the 2-position, converting it to a carbaldehyde. A variety of oxidizing agents can be employed for this purpose, with selenium dioxide being a common choice for the selective oxidation of methyl groups on heterocyclic rings.[4]
The reactivity of 8-Nitroquinoline-2-carbaldehyde is largely dictated by its two functional groups. The aldehyde group is a primary site for nucleophilic attack, readily undergoing condensation reactions with amines to form Schiff bases.[8][9][10] This reaction is of particular importance in the synthesis of novel ligands for coordination chemistry and in the development of biologically active compounds.[8] The nitro group, being strongly electron-withdrawing, deactivates the quinoline ring towards electrophilic substitution and influences the overall electronic properties of the molecule. It can also be reduced to an amino group, providing a handle for further functionalization.[11][12]
Caption: General synthesis scheme for 8-Nitroquinoline-2-carbaldehyde.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the aldehyde proton in the downfield region (typically δ 9-10 ppm). The aromatic protons on the quinoline ring will appear as a series of multiplets, with their chemical shifts influenced by the positions of the nitro and aldehyde groups.
-
¹³C NMR: The carbon NMR spectrum will feature a distinct signal for the carbonyl carbon of the aldehyde group at a low field (around δ 190 ppm). The aromatic carbons will resonate in the typical range for quinoline systems.
-
Infrared (IR) Spectroscopy: The IR spectrum should display a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the region of 1680-1700 cm⁻¹. Additionally, characteristic peaks for the N-O stretching of the nitro group will be present.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (202.17 g/mol ).[3] Fragmentation patterns will likely involve the loss of the aldehyde and nitro groups.
Applications in Research and Drug Development
The 8-nitroquinoline scaffold is a "privileged" structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and neuroprotective properties.[2][15][16] 8-Nitroquinoline-2-carbaldehyde serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.
One of the primary applications of this compound is in the synthesis of Schiff bases.[8][9] The resulting imine-containing molecules are excellent ligands for metal chelation and have been investigated for their potential as anticancer and antimicrobial agents.[8][17] The ability of the quinoline ring to intercalate into DNA, combined with the biological activity of the Schiff base moiety, makes these compounds promising candidates for drug discovery.
Furthermore, the nitro group can be utilized as a precursor to an amino group, opening avenues for the synthesis of a different class of derivatives, such as amides and sulfonamides, with potentially distinct biological profiles.[11][12] The 8-nitroquinoline core itself has been studied for its use in the development of fluorescent probes and as an intermediate in the synthesis of various pharmaceuticals.[3]
Caption: A potential drug development workflow utilizing 8-Nitroquinoline-2-carbaldehyde.
Experimental Protocols
General Protocol for Schiff Base Synthesis
This protocol provides a general method for the synthesis of a Schiff base from 8-Nitroquinoline-2-carbaldehyde and a primary amine.[8]
Materials:
-
8-Nitroquinoline-2-carbaldehyde
-
Primary amine (e.g., aniline or a substituted aniline)
-
Absolute ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve 1 equivalent of 8-Nitroquinoline-2-carbaldehyde in a minimal amount of absolute ethanol in a round-bottom flask.
-
To this solution, add 1 equivalent of the primary amine, also dissolved in a minimal amount of absolute ethanol.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated Schiff base is collected by vacuum filtration using a Buchner funnel.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Dry the product in a vacuum oven.
-
Characterize the final product using appropriate spectroscopic methods (NMR, IR, MS).
Safety and Handling
-
Hazards: 8-Nitroquinoline is harmful if swallowed, in contact with skin, or if inhaled.[5][18] It causes skin and serious eye irritation and is suspected of causing cancer.[5][18] Aldehyde-containing quinolines can also cause skin and eye irritation.[20]
-
Precautions: Handle this compound in a well-ventilated fume hood.[18] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[18][20] Avoid breathing dust, fumes, or vapors.[18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[18]
Always consult the most up-to-date SDS for any chemical before use.
References
-
PubChem. (n.d.). 8-Nitroquinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
Betti, M., et al. (2017). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Advances, 7(52), 32831-32839. Retrieved from [Link]
-
Nowik, W., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2062. Retrieved from [Link]
-
Xu, L., et al. (2011). 8-Nitroquinoline. Acta Crystallographica Section E: Structure Reports Online, 67(4), o957. Retrieved from [Link]
-
Fesko, K., et al. (2018). Approach to the synthesis of 8-nitroquinoline-2-carboxylic acid in high yield. Russian Journal of General Chemistry, 88(10), 2243-2248. Retrieved from [Link]
-
Nachbar, R. B., et al. (2018). 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. ACS Chemical Neuroscience, 9(10), 2467-2483. Retrieved from [Link]
-
Zhang, L., et al. (2010). Study on preparation of 2-methyl-8-hydroxylquinoline-5-carbaldehyde. Chemical Research and Application, 22(8), 984-986. Retrieved from [Link]
-
Carl ROTH. (2025). Safety Data Sheet: 8-Hydroxyquinoline. Retrieved from [Link]
-
Kucukguzel, I., et al. (2009). Transformations of Schiff Bases Derived from Quinoline-8-carbaldehyde. Synthesis of C-8 Substituted Quinolines. Letters in Drug Design & Discovery, 6(2), 116-122. Retrieved from [Link]
-
Patel, K. D., et al. (2019). An Efficient and Alternative method for Synthesis of Nitroxoline. Asian Journal of Research in Chemistry, 12(2), 75-77. Retrieved from [Link]
- Google Patents. (2012). CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.
-
Mahmoodi, N., et al. (2010). Synthesis of new Schiff base ligands from quinoline and benzo[h]quinoline. Oriental Journal of Chemistry, 26(4), 1257-1264. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis and photolysis mechanisms of 8-nitroquinoline-based photolabile caging groups for carboxylic acid. Retrieved from [Link]
-
Patsnap. (2014). Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol. Retrieved from [Link]
-
Al-Busafi, S. N., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-14. Retrieved from [Link]
-
Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157-1178. Retrieved from [Link]
-
NIST. (n.d.). Quinoline, 8-nitro-. NIST Chemistry WebBook. Retrieved from [Link]
-
El-dissouky, A., et al. (1988). Synthesis and Properties of Some Transition Metal Complexes of Schiff Base Derived from the Condensation of 2,6-Pyridinedicarboxaldehyde and 8-Aminoquinoline. Inorganica Chimica Acta, 141(1), 129-134. Retrieved from [Link]
-
Creative Biolabs. (n.d.). 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation. Retrieved from [Link]
-
NIST. (n.d.). Infrared Spectrum of Quinoline, 8-nitro-. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. orientjchem.org [orientjchem.org]
- 11. CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents [patents.google.com]
- 12. Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Eureka | Patsnap [eureka.patsnap.com]
- 13. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]
- 18. fishersci.com [fishersci.com]
- 19. carlroth.com [carlroth.com]
- 20. tcichemicals.com [tcichemicals.com]
